molecular formula C18H20N2 B11366569 2,5,6-trimethyl-1-(4-methylbenzyl)-1H-benzimidazole

2,5,6-trimethyl-1-(4-methylbenzyl)-1H-benzimidazole

Cat. No.: B11366569
M. Wt: 264.4 g/mol
InChI Key: NSNSMDUMXNICEB-UHFFFAOYSA-N
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Description

2,5,6-Trimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is a heterocyclic aromatic compound. It is part of the benzodiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is characterized by its unique structure, which includes a benzene ring fused to a diazole ring, with methyl and phenylmethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-trimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole typically involves the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization. One common method is the reaction of 2,5,6-trimethylaniline with 4-methylbenzaldehyde under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the target compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzodiazole derivatives.

Scientific Research Applications

2,5,6-Trimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2,5,6-trimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: Another benzodiazole derivative with similar structural features but different substituents.

    2-Methylbenzimidazole: A compound with a methyl group at the 2-position, showing different chemical and biological properties.

    4-Methylbenzimidazole: Similar to 2-methylbenzimidazole but with the methyl group at the 4-position.

Uniqueness

2,5,6-Trimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzodiazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

2,5,6-trimethyl-1-[(4-methylphenyl)methyl]benzimidazole

InChI

InChI=1S/C18H20N2/c1-12-5-7-16(8-6-12)11-20-15(4)19-17-9-13(2)14(3)10-18(17)20/h5-10H,11H2,1-4H3

InChI Key

NSNSMDUMXNICEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NC3=C2C=C(C(=C3)C)C)C

Origin of Product

United States

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